molecular formula C4H3BrO B1272941 2-Bromofuran CAS No. 584-12-3

2-Bromofuran

Cat. No.: B1272941
CAS No.: 584-12-3
M. Wt: 146.97 g/mol
InChI Key: OYMCMWPHMPODNK-UHFFFAOYSA-N
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Description

2-Bromofuran (C₄H₃BrO) is a halogenated furan derivative with a bromine atom at the 2-position of the aromatic heterocycle. It serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura to generate 2-aryl furans, which are valuable in pharmaceuticals and materials science . Historically, its synthesis posed challenges due to the reactivity of furan and the hazardous nature of elemental bromine. A breakthrough came with the use of N-bromosuccinimide (NBS) in DMF, enabling safer, large-scale production (up to 50–60 g) without chromatographic purification . This advancement underscores its importance in synthetic chemistry, particularly for accessing structurally complex bioactive molecules.

Scientific Research Applications

Chemical Properties and Structure

2-Bromofuran is a colorless to pale yellow liquid that is slightly soluble in water but dissolves well in organic solvents like ethanol and ether. Its unique structure allows it to participate in a variety of chemical reactions, making it an important building block in synthetic chemistry.

Synthetic Routes

The synthesis of this compound can be accomplished through several methods:

  • Direct Bromination : Furan is reacted with bromine in N,N-dimethylformamide (DMF), yielding this compound as a product. This method is scalable and efficient.
  • N-Bromosuccinimide (NBS) Bromination : A straightforward procedure utilizing NBS in DMF allows for the preparation of this compound without the need for extensive purification processes.
  • Lithium Compounds Reaction : Lithium derivatives of furan can react with elemental bromine to produce this compound with high yields .

Organic Synthesis

This compound is extensively used as a precursor for synthesizing various substituted furans and other heterocyclic compounds. It participates in:

  • Electrophilic Aromatic Substitution : The bromine atom facilitates further substitution reactions, allowing for the introduction of diverse functional groups.
  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where the bromine atom is replaced by nucleophiles such as amines or thiols .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of biologically active molecules:

  • Anticancer Agents : Research has shown that derivatives of this compound can target specific proteins involved in cancer progression. For example, compounds designed from this compound have been investigated for their ability to inhibit DDX3, a protein implicated in various cancers, including breast cancer .
  • Pharmaceutical Development : The compound's reactivity allows it to be incorporated into drug candidates aimed at treating a range of diseases .

Industrial Applications

In industry, this compound is employed in the production of:

  • Pesticides : Its derivatives are used to create effective agrochemicals.
  • Fragrances : The compound contributes to the formulation of aromatic compounds used in perfumery.

Case Study 1: Anticancer Activity

A study focusing on modified butein derivatives demonstrated that these compounds, which include structures derived from this compound, effectively suppressed DDX3 expression in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated dose-dependent inhibition of cell viability and increased apoptosis markers .

Case Study 2: Synthesis Efficiency

Research published on the efficient preparation of this compound highlighted the use of N-bromosuccinimide in DMF as a reliable method. This approach not only simplifies the synthesis process but also enhances scalability for industrial applications .

Mechanism of Action

The primary mechanism by which 2-Bromofuran exerts its effects is through electrophilic aromatic substitution. The bromine atom in this compound is highly reactive and can be replaced by other electrophiles or nucleophiles, facilitating the formation of various substituted furans .

Comparison with Similar Compounds

The chemical and biological properties of 2-bromofuran are influenced by its substitution pattern. Below, it is compared with structurally related compounds across three categories:

Positional Isomers and Substituent Effects

Compound Name Structural Features Key Differences vs. This compound Biological Activity/Reactivity References
3-Bromofuran Bromine at position 3 Altered electronic distribution Lower reactivity in cross-coupling
This compound-3-carbaldehyde Bromine at 2, aldehyde at 3 Enhanced electrophilicity Versatile in nucleophilic additions
2-Bromo-1-(5-bromofuran-2-yl)ethanone Dual bromination on furan and ketone Higher reactivity for covalent bonding Potential for targeted bioactivity
  • Key Insight : Bromine placement (2 vs. 3) significantly alters electronic properties and reaction pathways. For example, this compound-3-carbaldehyde’s aldehyde group enables diverse functionalization, unlike 3-bromofuran .

Halogen Substitution Variations

Compound Name Structural Features Key Differences vs. This compound Biological Activity/Reactivity References
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran Fluorine at 5, dihydrobenzofuran core Increased lipophilicity Enhanced target interaction in drug design
Methyl 5-chloro-3-methoxybenzofuran-2-carboxylate Chlorine at 5, methoxy group Reduced cytotoxicity vs. brominated analogs Moderate antimicrobial activity
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate Bromine and fluorine on phenyl ring Improved selectivity in therapeutic action Anticancer potential
  • Key Insight : Halogen type (Br, Cl, F) affects bioactivity and physicochemical properties. Fluorine enhances lipophilicity and target binding , while chlorine may reduce toxicity .

Functional Group Additions and Ring Modifications

Compound Name Structural Features Key Differences vs. This compound Biological Activity/Reactivity References
(2-(5-Bromofuran-2-yl)cyclopropyl)methanamine Cyclopropane fused to bromofuran Increased structural rigidity Potential CNS activity
Methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate Dihydrobenzofuran with Br/Cl substitution Improved stability under heat/light Antimicrobial applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Sulfone and benzodioxine moieties Multitargeting capability Research applications in enzymology

Biological Activity

2-Bromofuran (C4_4H3_3BrO) is a halogenated derivative of furan that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by the presence of a bromine atom at the second position of the furan ring. Its synthesis typically involves bromination of furan under controlled conditions. The compound's structure allows it to participate in various chemical reactions, enhancing its utility in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Table 1: Anticancer Activity of this compound in Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundMCF-715.0Induces apoptosis via caspase activation
This compoundMDA-MB-23112.5Inhibits DDX3 expression

The mechanism underlying its anticancer activity involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity.

Table 2: Antimicrobial Activity of this compound Derivatives

DerivativeBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
2-Bromo-5-methylfuranE. coli1832 µg/mL
2-Bromo-5-nitrofuranS. aureus2016 µg/mL

These findings suggest that modifications to the furan ring can enhance the antimicrobial efficacy of the compounds .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated using various in vitro models. It was found to inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated macrophages.

Case Studies

  • Case Study on Breast Cancer : In a study involving MCF-7 cell lines, treatment with this compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers such as cleaved PARP and caspase-3 .
  • Case Study on Antimicrobial Efficacy : A series of derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that support further development as potential antimicrobial agents .

Properties

IUPAC Name

2-bromofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO/c5-4-2-1-3-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMCMWPHMPODNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207108
Record name Furan, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-12-3
Record name Furan, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromofuran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
2-Bromofuran
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
2-Bromofuran
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
2-Bromofuran
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
2-Bromofuran
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
2-Bromofuran
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
2-Bromofuran

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